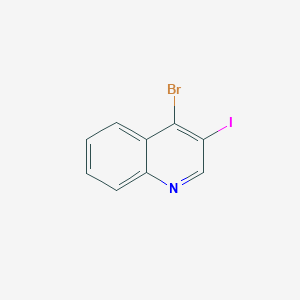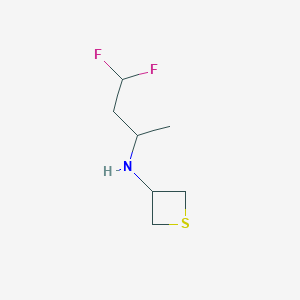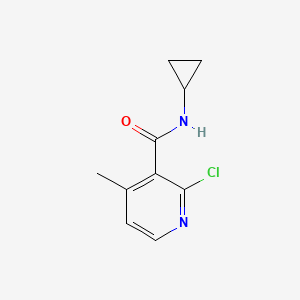
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is known for its unique structure, which includes an amino group and a carboxymethyl group attached to a pyridinium ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride typically involves the reaction of 4-aminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxymethyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxymethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
4-(Carboxymethyl)pyridinium chloride: Similar structure but lacks the amino group, which affects its reactivity and applications.
1-(Carboxymethyl)pyridinium chloride: Similar structure but different positional isomer, leading to different chemical properties and uses. The presence of the amino group in this compound makes it unique and enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H9ClN2O2 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
2-(4-aminopyridin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H |
Clave InChI |
NKUBUSICLQGPHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC=C1N)CC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


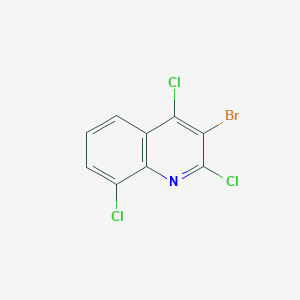
![2-Methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13003418.png)
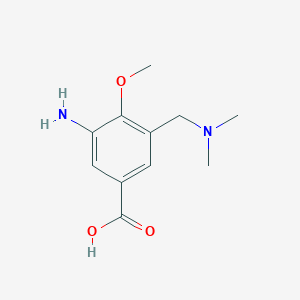
![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)

![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
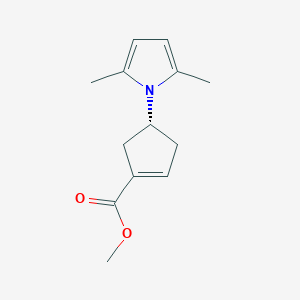
![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)


